Pirprofen
Overview
Description
Pirprofen is a nonsteroidal anti-inflammatory drug (NSAID) that was introduced to the market by Ciba-Geigy in 1982. It was primarily used for the treatment of arthritis and pain. due to adverse events, including cases of fatal liver toxicity, it was voluntarily withdrawn from the market worldwide in 1990 . The chemical name of this compound is 2-[3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid, and its molecular formula is C13H14ClNO2 .
Mechanism of Action
Target of Action
Pirprofen, also known as Rengasil, is a non-steroidal anti-inflammatory drug (NSAID) that is structurally related to drugs such as ibuprofen, ketoprofen, and naproxen . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, mediators of pain and fever .
Mode of Action
This compound works by reversibly inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This inhibition helps to decrease inflammation, pain, and fever. Unlike aspirin, whose effect is irreversible, this compound’s inhibition of prostaglandin synthetase is reversible .
Biochemical Pathways
The inhibition of cyclooxygenase enzymes by this compound affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in reduced inflammation, pain, and fever. This compound also inhibits the secondary phase of platelet aggregation induced by collagen and arachidonic acid in vitro .
Pharmacokinetics
The pharmacokinetics of this compound best fit a two-compartment model. The total apparent volume of distribution is 8 to 12L, and that of the central compartment is 5L, where the drug is extensively bound (> 99.5%) to plasma proteins .
Result of Action
The result of this compound’s action is a reduction in inflammation, pain, and fever, making it effective in the treatment of conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . It also provides equivalent analgesic activity to usual therapeutic doses of aspirin, diflunisal, ketoprofen, noramidopyrine, paracetamol, and pentazocine .
Biochemical Analysis
Biochemical Properties
Pirprofen has been shown to possess anti-inflammatory, analgesic, and antipyretic activities . It interacts with various enzymes and proteins, primarily through its inhibition of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins . This interaction reduces the biosynthesis of prostaglandins, which play a key role in inflammation and pain .
Cellular Effects
This compound influences cell function by modulating the production of prostaglandins, which are involved in a variety of cellular processes, including inflammation, pain perception, and fever . By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating these symptoms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of COX, thereby reducing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, which are involved in inflammation, pain, and fever .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been fully elucidated. It is known that this compound is well absorbed and primarily eliminated through renal excretion, mostly in the form of metabolites .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated anti-inflammatory, analgesic, and antipyretic activities similar to those of several other NSAIDs commonly used in the treatment of rheumatic conditions .
Metabolic Pathways
The metabolic pathways of this compound involve oxidation to the pyrrole analogue, and oxidation of the pyrroline double bond to an epoxide, followed by opening of the oxirane ring to a trans-diol derivative . Conjugation of the propionic acid functionality with glucuronic acid was found to be extensive in the mouse, rhesus monkey, and man, but not in the rat .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been fully elucidated. It is known that this compound is well absorbed and primarily eliminated through renal excretion, mostly in the form of metabolites .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with COX enzymes located in the endoplasmic reticulum and nuclear envelope, where prostaglandin synthesis occurs .
Preparation Methods
The synthesis of Pirprofen involves several steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-4-nitrobenzene.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The amine group undergoes cyclization with acrylonitrile to form the pyrrole ring.
Substitution: The resulting compound undergoes a Friedel-Crafts acylation reaction with propionic acid to introduce the propanoic acid moiety.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Pirprofen undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group in the starting material is reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Cyclization: The formation of the pyrrole ring is a key cyclization reaction.
Common reagents used in these reactions include iron powder, hydrochloric acid, acrylonitrile, and propionic acid. The major products formed from these reactions are intermediates that lead to the final compound, this compound.
Scientific Research Applications
Pirprofen has been used in various scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactions of NSAIDs.
Biology: Research has focused on its effects on cellular processes and its interaction with biological molecules.
Medicine: Although withdrawn from the market, it has been studied for its anti-inflammatory and analgesic properties.
Industry: It has been used in the development of new NSAIDs and related compounds.
Comparison with Similar Compounds
Pirprofen belongs to the class of NSAIDs known as 2-arylpropionic acids. Similar compounds in this class include:
- Ibuprofen
- Naproxen
- Ketoprofen
- Flurbiprofen
- Fenoprofen
Compared to these compounds, this compound was unique in its specific chemical structure and its associated adverse effects, which led to its withdrawal from the market .
Properties
IUPAC Name |
2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-9(13(16)17)10-4-5-12(11(14)8-10)15-6-2-3-7-15/h2-5,8-9H,6-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDSZXPFGCURGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CC=CC2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023489 | |
Record name | Pirprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31793-07-4 | |
Record name | Pirprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31793-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirprofen [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031793074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13722 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pirprofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7KN291890 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of pirprofen?
A1: this compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), primarily exerts its effects by inhibiting the enzyme cyclooxygenase (COX) [, ].
Q2: What are the downstream effects of COX inhibition by this compound?
A2: COX inhibition by this compound reduces the production of prostaglandins [, , ]. Prostaglandins are lipid mediators involved in various physiological processes, including inflammation, pain, and fever. By inhibiting their synthesis, this compound exhibits its anti-inflammatory, analgesic, and antipyretic effects.
Q3: Does this compound affect other pathways besides COX inhibition?
A3: Research suggests that this compound may also influence polymorphonuclear leukocyte functions, including chemotaxis and chemiluminescence, potentially contributing to its anti-inflammatory activity []. Additionally, it has been shown to inhibit mitochondrial beta-oxidation of fatty acids in mice, which may explain the microvesicular steatosis observed in some individuals [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H15ClO2, and its molecular weight is 276.73 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While specific spectroscopic data is not provided in the provided abstracts, techniques like gas-liquid chromatography (GLC) have been employed to identify and quantify this compound and its metabolites in biological samples [, , ].
Q6: How is this compound absorbed and distributed in the body?
A6: Studies indicate that this compound is rapidly and almost completely absorbed from the gastrointestinal tract after oral administration, achieving peak plasma concentrations within 1 to 2 hours [].
Q7: How is this compound metabolized and excreted?
A7: this compound is primarily metabolized in the liver and excreted mainly through the kidneys. The metabolic pathways involve oxidation, glucuronidation, and taurine conjugation, resulting in several metabolites identified in urine [].
Q8: Does the presence of other drugs like aspirin affect this compound's disposition?
A8: Yes, aspirin has been shown to influence this compound's pharmacokinetics in rats. Aspirin administration increases the biliary excretion of this compound [].
Q9: What conditions has this compound been investigated for in clinical trials?
A9: this compound has been investigated for its efficacy in treating various conditions, including rheumatoid arthritis [, , , , , , , ], osteoarthritis [, , , , ], ankylosing spondylitis [, ], soft tissue rheumatism [], postoperative pain [, ], dysmenorrhea [], and migraine [, ].
Q10: How does the efficacy of this compound compare to other NSAIDs like aspirin, ketoprofen, and naproxen?
A10: Clinical trials have shown that this compound exhibits comparable efficacy to aspirin in managing rheumatoid arthritis [, , , ]. Similarly, its effectiveness in treating osteoarthritis and ankylosing spondylitis is comparable to ketoprofen and naproxen [, , , , , ].
Q11: Is this compound effective in managing pain, particularly postoperative pain?
A11: Yes, studies have demonstrated the analgesic properties of this compound in managing postoperative pain. It provides significant pain relief following orthopedic surgery and is considered a well-tolerated option for postoperative pain management [, ].
Q12: Does this compound interact with other medications?
A12: While this compound generally exhibits a good safety profile, it's essential to be aware of potential drug interactions. Studies have shown that, unlike indomethacin, this compound does not significantly affect the antihypertensive effects of oxprenolol or the natriuretic effects of furosemide []. It also does not appear to alter the protein binding of warfarin or tolbutamide [].
Q13: What is the safety profile of this compound?
A13: this compound is generally well-tolerated, with most side effects being mild and transient. The most commonly reported side effects are gastrointestinal disturbances [, , , , , , , , ].
Q14: Are there any long-term safety concerns associated with this compound use?
A14: While long-term studies are limited, one study reported good tolerability of this compound over an average treatment duration of 32 weeks, with a high level of patient compliance [].
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